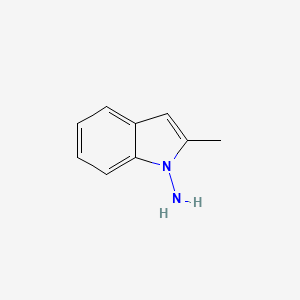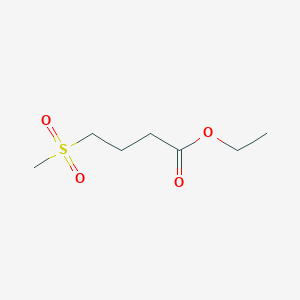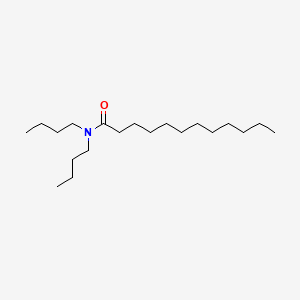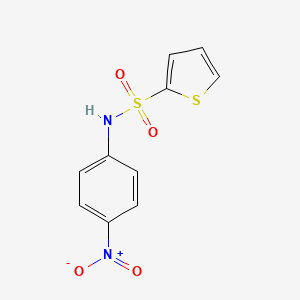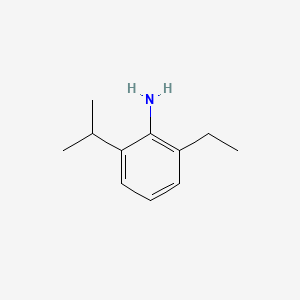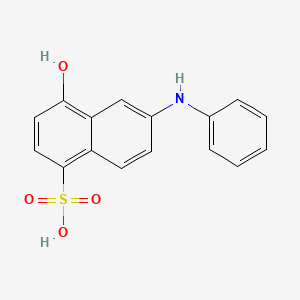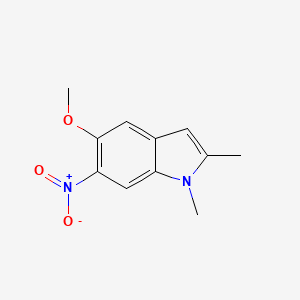
6-Nitro-5-methoxy-1,2-dimethylindole
Description
6-Nitro-5-methoxy-1,2-dimethylindole is a chemical compound with the molecular formula C11H12N2O3 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for treating various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted significant attention due to their importance in natural products and drugs . A common method for synthesizing indole derivatives involves the Larock’s heteroannulation reaction . This process involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne to produce 5-methoxy-2,3-disubstituted indole .Molecular Structure Analysis
The molecular structure of 6-Nitro-5-methoxy-1,2-dimethylindole consists of a heterocyclic indole ring substituted with nitro, methoxy, and two methyl groups . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
Indole derivatives, including 6-Nitro-5-methoxy-1,2-dimethylindole, can undergo various chemical reactions. For instance, they can be used as building blocks for the preparation of 3-functionalized indoles, carbazoles, and cyanoindoles . They can also react to form trifluoromethylindoles and potent antihyperlipidemic agents .Future Directions
The future directions in the study of 6-Nitro-5-methoxy-1,2-dimethylindole and other indole derivatives are likely to focus on their synthesis and potential applications. For instance, there is ongoing interest in developing novel methods of synthesis for indole derivatives . Additionally, given their biological activity, there is potential for further exploration of their use in treating various disorders .
properties
IUPAC Name |
5-methoxy-1,2-dimethyl-6-nitroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-4-8-5-11(16-3)10(13(14)15)6-9(8)12(7)2/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTNQFPMEUPDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N1C)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346549 | |
| Record name | 6-Nitro-5-methoxy-1,2-dimethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53918-84-6 | |
| Record name | 6-Nitro-5-methoxy-1,2-dimethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




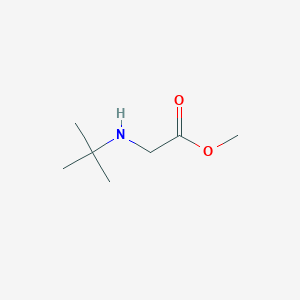



![Bis[3-amino-4-(dimethylamino)phenyl]methanone](/img/structure/B3053376.png)
